Methyl 3-fluoro-4-(methylsulfonyl)benzoate Methyl 3-fluoro-4-(methylsulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1215074-49-9
VCID: VC0175191
InChI: InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
SMILES: COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F
Molecular Formula: C9H9FO4S
Molecular Weight: 232.225

Methyl 3-fluoro-4-(methylsulfonyl)benzoate

CAS No.: 1215074-49-9

Cat. No.: VC0175191

Molecular Formula: C9H9FO4S

Molecular Weight: 232.225

* For research use only. Not for human or veterinary use.

Methyl 3-fluoro-4-(methylsulfonyl)benzoate - 1215074-49-9

Specification

CAS No. 1215074-49-9
Molecular Formula C9H9FO4S
Molecular Weight 232.225
IUPAC Name methyl 3-fluoro-4-methylsulfonylbenzoate
Standard InChI InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
Standard InChI Key ACDGZYOVJKPTRE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F

Introduction

Structure and Chemical Properties

Methyl 3-fluoro-4-(methylsulfonyl)benzoate features a benzoic acid methyl ester core with two key substituents: a fluorine atom at the meta position (3-position) and a methylsulfonyl group at the para position (4-position). This positional arrangement distinguishes it from its isomer, methyl 4-fluoro-3-(methylsulfonyl)benzoate, which has the substituents in reverse positions.

Physical and Chemical Characteristics

The compound possesses several notable physical and chemical characteristics that can be inferred from its structure and comparison with similar compounds:

PropertyDescription
Molecular FormulaC₉H₉FO₄S
Molecular WeightApproximately 232.23 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbably soluble in organic solvents (acetone, dichloromethane, ethyl acetate); limited water solubility
Melting PointExpected to be in the range of 80-120°C based on similar compounds
StabilityRelatively stable under normal conditions; sensitive to strong bases

Structural Features

The electronic properties of this compound are significantly influenced by its substituents:

  • The fluorine atom contributes electronegative character and can participate in hydrogen bonding

  • The methylsulfonyl group serves as a strong electron-withdrawing group

  • The methyl ester provides a reactive functional handle for further transformations

ReagentsConditionsExpected Yield
3-Fluoro-4-(methylsulfonyl)benzoic acid, Methanol, H₂SO₄Reflux, 4-6 hours75-85%
3-Fluoro-4-(methylsulfonyl)benzoic acid, Methanol, SOCl₂0°C to room temperature, 2-3 hours80-90%

Methylsulfonylation of Methyl 3-Fluorobenzoate

StepReagentsConditions
1. SulfonylationMethyl 3-fluorobenzoate, Chlorosulfonic acid0°C to room temperature
2. MethylationProduct from step 1, Methyl iodide, BaseRoom temperature, 12 hours
3. OxidationMethylthio intermediate, H₂O₂, Acetic acidRoom temperature to 50°C

Position-Selective Fluorination

A third approach might involve selective fluorination of methyl 4-(methylsulfonyl)benzoate:

ReagentsConditionsConsiderations
Methyl 4-(methylsulfonyl)benzoate, SelectfluorAcetonitrile, room temperature to 50°CRegioselectivity challenges may require directing groups
Methyl 4-(methylsulfonyl)benzoate, N-FluorobenzenesulfonimideAcidic conditions, controlled temperatureCareful optimization of reaction conditions needed

Chemical Reactivity

The presence of multiple functional groups in methyl 3-fluoro-4-(methylsulfonyl)benzoate gives rise to diverse chemical reactivity patterns.

Ester Hydrolysis

The methyl ester group can undergo hydrolysis under various conditions:

ConditionsProductsNotes
Aqueous NaOH, MeOH/THF3-Fluoro-4-(methylsulfonyl)benzoic acid sodium saltBasic conditions, mild
Aqueous LiOH, THF3-Fluoro-4-(methylsulfonyl)benzoic acid lithium saltSelective for methyl esters
Aqueous HCl, reflux3-Fluoro-4-(methylsulfonyl)benzoic acidAcidic conditions, more vigorous

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position, influenced by the electron-withdrawing methylsulfonyl group at the 4-position, may participate in nucleophilic aromatic substitution reactions:

NucleophileConditionsExpected Product
Primary aminesDMF, elevated temperature3-Amino-4-(methylsulfonyl)benzoate derivatives
AlkoxidesPolar aprotic solvent, heat3-Alkoxy-4-(methylsulfonyl)benzoate derivatives
ThiolsBase, DMF3-Thioether-4-(methylsulfonyl)benzoate derivatives

Reduction Reactions

Various functional groups in the molecule can be selectively reduced:

Target GroupReducing AgentProduct
EsterLiAlH₄, THF3-Fluoro-4-(methylsulfonyl)benzyl alcohol
EsterDIBAL-H, -78°C3-Fluoro-4-(methylsulfonyl)benzaldehyde
MethylsulfonylRaney Ni, H₂Methyl 3-fluoro-4-(methylthio)benzoate

Applications in Synthetic Chemistry

Methyl 3-fluoro-4-(methylsulfonyl)benzoate serves as a valuable building block in organic synthesis due to its multiple functional handles.

Pharmaceutical Intermediates

The compound can potentially serve as an intermediate in the synthesis of pharmaceutical compounds due to several advantageous features:

  • The fluorine atom enhances metabolic stability and membrane permeability

  • The methylsulfonyl group can engage in hydrogen bonding with biological targets

  • The ester functionality allows for further derivatization

Cross-Coupling Chemistry

The aromatic ring with its substituents provides opportunities for transition metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsPotential Application
Suzuki-MiyauraPd catalyst, boronic acid, baseC-C bond formation for complex molecules
Buchwald-HartwigPd catalyst, amine, baseC-N bond formation for pharmaceutical scaffolds
SonogashiraPd/Cu catalyst, terminal alkyneIntroduction of alkynyl groups
Structural FeaturePotential Biological Interaction
Fluorine atomCan form multipolar interactions with protein binding pockets
Methylsulfonyl groupStrong hydrogen bond acceptor, can interact with amino acid residues
Aromatic corePotential for π-stacking with aromatic amino acids

Comparison with Known Bioactive Compounds

Several marketed drugs and bioactive compounds contain similar structural elements:

Drug ClassExamplesShared Structural Features
COX-2 InhibitorsCelecoxib, RofecoxibMethylsulfonyl group on aromatic ring
Tyrosine Kinase InhibitorsVarious fluorinated derivativesStrategically placed fluorine atoms
SSRI AntidepressantsFluoxetine derivativesFluorinated aromatic systems

Spectroscopic Properties

The unique substitution pattern of methyl 3-fluoro-4-(methylsulfonyl)benzoate would produce characteristic spectroscopic profiles useful for identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals would include:

TypeExpected Chemical ShiftsCoupling Patterns
¹H NMR3.9-4.0 ppm (s, 3H, OCH₃)Singlet for methyl ester
3.0-3.2 ppm (s, 3H, SO₂CH₃)Singlet for methylsulfonyl
7.3-8.2 ppm (m, 3H, aromatic)Complex pattern due to F-coupling
¹³C NMR52-54 ppm (OCH₃)-
44-46 ppm (SO₂CH₃)-
115-165 ppm (aromatic)C-F coupling visible
¹⁹F NMR-110 to -130 ppmDependent on adjacent substituents

Infrared Spectroscopy

Key IR absorption bands would likely include:

Functional GroupWavenumber Range (cm⁻¹)Intensity
C=O (ester)1700-1730Strong
S=O (sulfonyl)1300-1350 and 1120-1160Strong
C-F1000-1100Medium
Aromatic C=C1450-1600Medium

Comparison with Isomeric Structures

The properties of methyl 3-fluoro-4-(methylsulfonyl)benzoate can be contrasted with those of its positional isomer, methyl 4-fluoro-3-(methylsulfonyl)benzoate.

Structural Differences

FeatureMethyl 3-Fluoro-4-(Methylsulfonyl)benzoateMethyl 4-Fluoro-3-(Methylsulfonyl)benzoate
Fluorine Position3-position (meta)4-position (para)
Methylsulfonyl Position4-position (para)3-position (meta)
Electronic DistributionDifferent electron density patternDifferent electron density pattern

Reactivity Differences

The positional isomerism would lead to significant differences in reactivity:

Reaction TypeMethyl 3-Fluoro-4-(Methylsulfonyl)benzoateMethyl 4-Fluoro-3-(Methylsulfonyl)benzoate
Nucleophilic Aromatic SubstitutionF at meta position, less activatedF at para position, more activated
Electrophilic Aromatic SubstitutionDifferent regioselectivity expectedDifferent regioselectivity expected
Hydrogen Bonding CapacityDifferent spatial arrangement of H-bond acceptorsDifferent spatial arrangement of H-bond acceptors

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